molecular formula C7H5BrClFO B2999566 2-Bromo-6-chloro-4-fluoroanisole CAS No. 222712-93-8

2-Bromo-6-chloro-4-fluoroanisole

Cat. No. B2999566
CAS RN: 222712-93-8
M. Wt: 239.47
InChI Key: INSGMVAPTMIFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-4-fluoroanisole is a chemical compound with the molecular weight of 239.47 . Its IUPAC name is 1-bromo-3-chloro-5-fluoro-2-methoxybenzene . It is used as a reactant in the preparation of quinazolines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 40-41°C . The compound is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Synthesis and Material Science Applications

Compounds similar to 2-Bromo-6-chloro-4-fluoroanisole are pivotal in the synthesis of complex organic molecules and materials. For instance, halogenated anisoles are utilized in the synthesis of dyes, pharmaceuticals, and advanced materials. A study demonstrates the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a related compound, highlighting its importance in creating heat and pressure-sensitive dyes used in thermal papers (Xie et al., 2020). This illustrates the role of halogenated anisoles in developing materials with specific properties, such as thermal sensitivity.

Organic Photovoltaics and Semiconductor Research

Halogenated anisoles are used as processing additives to control the phase separation and purity in organic photovoltaic devices. A study on 4-bromoanisole, for instance, shows its effectiveness in promoting the aggregation of poly(3-hexylthiophene) (P3HT), improving the morphology of organic photovoltaic devices (Liu et al., 2012). This application is crucial for enhancing the efficiency and stability of organic solar cells.

Chemical Modification and Functionalization

The ability to selectively functionalize molecules is a cornerstone of organic chemistry, with halogenated compounds often serving as key intermediates. The fluorination of aromatic compounds using xenon difluoride is an example where derivatives similar to this compound might be used to introduce fluorine atoms into organic molecules, thereby altering their chemical properties and reactivity for various applications (Fedorov et al., 2015).

Electrochemical Applications

Electrochemical fluorination is another area where halogenated anisoles are of interest. This process can be applied to synthesize compounds with specific halogenation patterns, useful in creating intermediates for further chemical synthesis (Shainyan & Danilevich, 2006). Such methodologies are essential for developing new materials and chemicals with tailored properties.

Educational Implications in Chemistry

Introducing halogenated compounds like this compound in educational settings, particularly in undergraduate laboratories, can provide hands-on experience with low-barrier high-throughput experimentation techniques. For example, using diverse phosphine ligands for palladium-catalyzed cross-coupling reactions exposes students to contemporary research methods and reinforces fundamental concepts in organic and inorganic chemistry (Lee, Schmink, & Berritt, 2020).

Safety and Hazards

As mentioned, 2-Bromo-6-chloro-4-fluoroanisole is considered hazardous. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-6-chloro-4-fluoroanisole. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to various chemical and pharmaceutical applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Additionally, it is recommended to avoid dust formation and contact with skin and eyes, and to use personal protective equipment when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as temperature, exposure to air, and physical manipulation.

properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSGMVAPTMIFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.